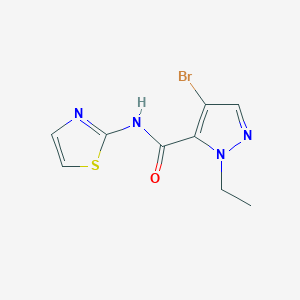
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. This compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have antitumor activity, which makes it a potential candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new drugs and therapeutic agents based on the chemical structure of this compound.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases.
4. Studies to optimize the synthesis of this compound and develop more efficient and cost-effective methods for its production.
5. Investigation of the potential toxicity of this compound and the development of safety guidelines for its use in scientific research.
Métodos De Síntesis
The synthesis of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-bromoethanol with thiosemicarbazide to form 1-(2-bromoethyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl isocyanate to form 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-urea. The final step involves the reaction of the urea intermediate with 1H-pyrazole-5-carboxylic acid to obtain the desired product.
Aplicaciones Científicas De Investigación
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been shown to have potential applications in the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
4-bromo-2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c1-2-14-7(6(10)5-12-14)8(15)13-9-11-3-4-16-9/h3-5H,2H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMMGKGQLPUUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)
![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)
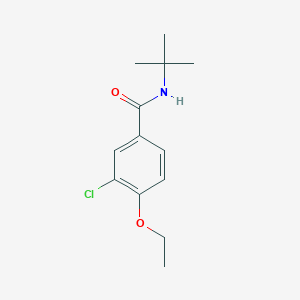
![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
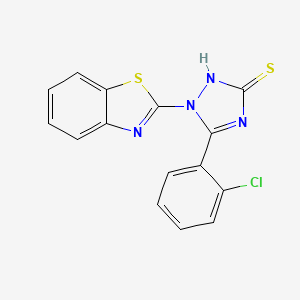
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
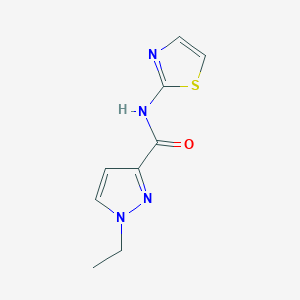

![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
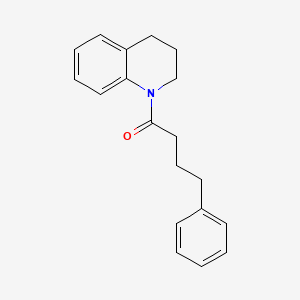
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)